Ethyl 2-(4-(methoxycarbonyl)piperidin-1-YL)pyridine-3-carboxylate

Description

Introduction and Structural Characterization

Chemical Identity and Nomenclature

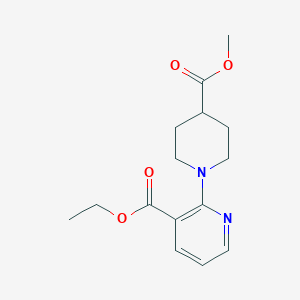

Ethyl 2-(4-(methoxycarbonyl)piperidin-1-yl)pyridine-3-carboxylate is a well-defined organic compound with established chemical identifiers that facilitate its recognition and classification within chemical databases. The compound is officially registered under the Chemical Abstracts Service number 1185291-72-8, providing a unique identifier for regulatory and research purposes. The systematic International Union of Pure and Applied Chemistry name reflects the complex structural arrangement, specifically identifying the ethyl ester functionality at the 3-position of the pyridine ring and the methoxycarbonyl-substituted piperidine moiety at the 2-position.

The compound's nomenclature follows established organic chemistry naming conventions, with the primary pyridine ring serving as the parent structure and the various substituents named according to their positions and chemical nature. Alternative naming systems may refer to this compound using descriptive terms that emphasize the bipyridyl-like connectivity, as evidenced by commercial suppliers who describe it as a tetrahydro-bipyridinyl dicarboxylic acid derivative. The Molecular Design Limited number MFCD07368259 provides additional database identification for this compound across various chemical information systems.

Structural Features and Molecular Properties

The molecular structure of this compound exhibits several distinctive structural features that define its chemical properties and behavior. The compound contains a pyridine ring system directly connected to a piperidine ring through a nitrogen-carbon bond, creating a fused heterocyclic framework with specific spatial arrangements. The pyridine ring bears an ethyl carboxylate group at the 3-position, while the piperidine ring carries a methoxycarbonyl substituent at the 4-position, resulting in a molecule with multiple ester functionalities.

The molecular formula C15H20N2O4 indicates the presence of fifteen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and four oxygen atoms, providing a molecular weight of 292.33 grams per mole. The Simplified Molecular Input Line Entry System representation O=C(C1=CC=CN=C1N2CCC(C(OC)=O)CC2)OCC accurately describes the connectivity pattern and serves as a computational identifier for the compound. Structural analysis reveals that the molecule contains twenty-one heavy atoms with six rotatable bonds, contributing to its conformational flexibility.

| Property | Value |

|---|---|

| Heavy Atoms Count | 21 |

| Rotatable Bond Count | 6 |

| Number of Rings | 2 |

| Carbon Bond Saturation (Fsp3) | 0.533 |

| Polar Surface Area | 69 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 0 |

Physical and Chemical Properties

The physical and chemical properties of this compound reflect its molecular structure and functional group composition. The compound exhibits a calculated logarithmic partition coefficient (LogP) value of 2.04, indicating moderate lipophilicity and suggesting favorable characteristics for membrane permeability. The polar surface area of 69 square angstroms provides insight into the molecule's hydrogen bonding capacity and potential for intermolecular interactions.

The presence of four hydrogen bond acceptor sites corresponds to the oxygen atoms in the ester functionalities and the nitrogen atom in the pyridine ring, while the absence of hydrogen bond donors reflects the fully substituted nature of the nitrogen atoms. The carbon bond saturation value of 0.533 indicates a balanced distribution between saturated and unsaturated carbon centers, contributing to the compound's overall structural stability. The molecular architecture incorporates two distinct ring systems, with the piperidine ring providing conformational flexibility through its saturated six-membered structure.

The compound's chemical stability is influenced by the electron-withdrawing effects of the ester groups and the basic nature of the nitrogen-containing heterocycles. Storage recommendations typically specify protection from moisture and appropriate temperature control to maintain chemical integrity over extended periods. The molecular weight of 292.33 grams per mole places this compound in a size range suitable for various analytical techniques and potential applications requiring moderate molecular dimensions.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through analysis of both proton and carbon-13 environments. The proton nuclear magnetic resonance spectrum reveals characteristic chemical shift patterns corresponding to the various hydrogen environments within the molecule. The pyridine ring protons typically appear in the aromatic region between 7.0 and 8.5 parts per million, with specific chemical shifts dependent on the electronic effects of the adjacent substituents.

The piperidine ring protons exhibit characteristic multipicity patterns reflecting their axial and equatorial orientations within the six-membered saturated ring system. The methylene protons adjacent to the nitrogen atom display distinct chemical shifts due to the deshielding effect of the electronegative nitrogen center. The ethyl ester group contributes recognizable triplet and quartet patterns corresponding to the methyl and methylene portions respectively, with chemical shifts typical of aliphatic ester functionalities.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon skeleton, with the carbonyl carbon atoms of the ester groups appearing at characteristic downfield positions around 170-180 parts per million. The aromatic carbon atoms of the pyridine ring display chemical shifts in the range of 120-160 parts per million, while the aliphatic carbon atoms of the piperidine ring and ester alkyl groups appear at more upfield positions. The methoxy carbon atom exhibits a distinct chemical shift reflecting its attachment to the electronegative oxygen atom.

Mass Spectrometry

Mass spectrometric analysis of this compound provides definitive molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 292, corresponding to the calculated molecular weight of 292.33 grams per mole. High-resolution mass spectrometry can distinguish this compound from other isomeric structures by providing accurate mass measurements to several decimal places.

The fragmentation pattern observed in electron impact mass spectrometry reveals characteristic losses typical of ester-containing compounds. Common fragmentation pathways include the loss of ethoxy radicals (mass 45) from the ethyl ester group and the loss of methoxy groups (mass 31) from the methoxycarbonyl functionality. The piperidine ring system may undergo alpha-cleavage adjacent to the nitrogen atom, producing characteristic fragment ions that aid in structural confirmation.

Tandem mass spectrometry techniques can provide additional structural information through controlled fragmentation experiments. The collision-induced dissociation of the molecular ion generates specific fragment ions that can be analyzed to confirm the connectivity patterns and substitution positions within the molecule. The presence of nitrogen-containing fragments helps distinguish this compound from structurally similar molecules lacking nitrogen heteroatoms.

| Fragment | Mass-to-Charge Ratio | Assignment |

|---|---|---|

| Molecular Ion | 292 | M+ |

| Base Peak | Variable | Dependent on conditions |

| Ethoxy Loss | 247 | M-45 |

| Methoxy Loss | 261 | M-31 |

| Ester Loss | Variable | Multiple pathways |

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands that correspond to the functional groups present in this compound. The carbonyl stretching vibrations of the ester groups appear as strong absorption bands in the region of 1700-1750 wavenumbers, with specific frequencies influenced by the electronic environment of each ester functionality. The carbon-oxygen stretching vibrations of the ester linkages contribute additional characteristic absorptions in the fingerprint region between 1000-1300 wavenumbers.

The aromatic carbon-hydrogen stretching vibrations of the pyridine ring appear above 3000 wavenumbers, while the aliphatic carbon-hydrogen stretching vibrations of the piperidine ring and ester alkyl groups occur below 3000 wavenumbers. The carbon-carbon stretching vibrations within the aromatic pyridine ring system produce characteristic absorptions in the region of 1400-1600 wavenumbers. The carbon-nitrogen stretching vibrations contribute to the spectral complexity in the fingerprint region, providing additional confirmation of the heterocyclic nature of the compound.

The absence of broad hydroxyl or amine stretching absorptions confirms the fully substituted nature of the nitrogen atoms and the ester rather than carboxylic acid functionality. The methoxy group contributes characteristic carbon-hydrogen bending vibrations that can be distinguished from the other alkyl groups through careful spectral analysis. The overall infrared spectrum provides a unique fingerprint that can be used for compound identification and purity assessment.

X-ray Crystallography

X-ray crystallographic analysis of this compound would provide definitive three-dimensional structural information if suitable crystals can be obtained. The crystallographic data would reveal precise bond lengths, bond angles, and torsional angles within the molecule, confirming the theoretical structural predictions. The arrangement of atoms in the crystal lattice would demonstrate the preferred conformations adopted by the molecule in the solid state.

The interatomic distances determined through x-ray crystallography would provide accurate measurements of the carbon-nitrogen bonds connecting the pyridine and piperidine rings, as well as the carbon-oxygen bond lengths within the ester functionalities. The bond angles around the nitrogen atoms would confirm the expected tetrahedral or planar geometries depending on the hybridization states. The crystal packing arrangements would reveal any intermolecular hydrogen bonding or other non-covalent interactions that stabilize the solid-state structure.

The diffraction pattern analysis requires wavelengths on the order of one angstrom to resolve the interatomic spacings typical of organic molecules. The periodic arrangement of molecules within the crystal lattice serves as a diffraction grating for x-ray radiation, producing characteristic diffraction spots that can be mathematically processed to generate electron density maps. These electron density maps reveal the positions of all atoms within the molecule and provide the most definitive structural characterization available for crystalline compounds.

Properties

IUPAC Name |

ethyl 2-(4-methoxycarbonylpiperidin-1-yl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-3-21-15(19)12-5-4-8-16-13(12)17-9-6-11(7-10-17)14(18)20-2/h4-5,8,11H,3,6-7,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBWBYHUMMSSQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)N2CCC(CC2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695127 | |

| Record name | Ethyl 2-[4-(methoxycarbonyl)piperidin-1-yl]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185291-72-8 | |

| Record name | Ethyl 2-[4-(methoxycarbonyl)-1-piperidinyl]-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185291-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[4-(methoxycarbonyl)piperidin-1-yl]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrogenation of Pyridine Carboxylic Acid Derivatives to Piperidine Carboxylic Acids

A foundational step in the synthesis involves the catalytic hydrogenation of pyridine carboxylic acids (such as 3- or 4-pyridine carboxylic acid) to yield piperidine carboxylic acids, which serve as key intermediates for further functionalization.

- Catalyst and Conditions: Palladium on carbon (Pd/C, 5% Pd) is used as the catalyst under controlled hydrogen pressure (4–5 MPa) and elevated temperatures (90–100 °C) in aqueous media.

- Procedure: The pyridine carboxylic acid is dissolved in water, combined with Pd/C catalyst, and subjected to hydrogenation in an autoclave. The system is purged with nitrogen to remove oxygen, followed by hydrogen gas introduction. The reaction proceeds for 3–4 hours until complete conversion is confirmed by analytical methods (e.g., TLC or HPLC).

- Post-Reaction Processing: After hydrogenation, the catalyst is removed by filtration under inert atmosphere. The aqueous solution is concentrated under reduced pressure to remove approximately 50% of water. Methanol is then added to precipitate the piperidine carboxylic acid, which is isolated by cooling and centrifugation or filtration.

- Yield and Purity: The isolated piperidine carboxylic acid typically exhibits a purity of 98–102% and a melting point above 300 °C, with molar yields around 85–97% relative to the starting pyridine carboxylic acid.

| Parameter | Value/Range |

|---|---|

| Catalyst | 5% Pd on carbon |

| Temperature | 90–100 °C |

| Pressure | 4–5 MPa |

| Reaction Time | 3–4 hours |

| Solvent | Water |

| Purity of Product | 98–102% |

| Molar Yield | 85–97% |

| Isolation | Methanol precipitation, cooling to 0–10 °C, centrifugation |

Esterification and Nucleophilic Substitution to Form Ethyl 2-(4-(methoxycarbonyl)piperidin-1-yl)pyridine-3-carboxylate

Following the preparation of piperidine carboxylic acid intermediates, esterification and nucleophilic substitution steps are employed to assemble the final compound.

- Starting Materials: The key intermediates include the piperidine carboxylic acid and ethyl pyridine-3-carboxylate derivatives.

- General Synthetic Strategy: The nucleophilic nitrogen on the piperidine ring is alkylated or acylated with methoxycarbonyl groups, often via reaction with methyl chloroformate or equivalent reagents to introduce the methoxycarbonyl substituent at the 4-position of the piperidine ring.

- Coupling with Pyridine Ester: The piperidine nitrogen is then linked to the pyridine-3-carboxylate moiety, typically through nucleophilic substitution or amide bond formation under mild conditions using bases such as triethylamine in dry solvents like DMF or DMSO at elevated temperatures (80–110 °C).

- Purification: The crude product is purified by flash column chromatography using solvent systems such as 20% ethyl acetate in petroleum ether to yield the target compound as a solid or amorphous powder.

Representative Synthetic Route (Literature-Informed)

- Hydrogenation: 4-pyridine carboxylic acid → 4-piperidine carboxylic acid (Pd/C, H2, 90 °C, 4 MPa).

- Methoxycarbonylation: 4-piperidine carboxylic acid → 4-(methoxycarbonyl)piperidine derivative (reaction with methyl chloroformate or methyl esterification).

- Coupling: Reaction of 4-(methoxycarbonyl)piperidine with ethyl pyridine-3-carboxylate derivative under nucleophilic substitution conditions (Et3N, dry DMF/DMSO, 80–110 °C).

- Purification: Flash chromatography and recrystallization to isolate this compound.

Analytical and Process Considerations

- Catalyst Handling: The palladium catalyst is carefully filtered under nitrogen to avoid oxidation and loss of activity.

- Reaction Monitoring: Progress is monitored by chromatographic techniques to ensure full conversion and absence of starting materials.

- Moisture Control: Vacuum distillation is used to remove moisture prior to methanol addition for precipitation, ensuring high purity and yield.

- Temperature Control: Cooling steps (down to 0–10 °C) are critical for efficient crystallization of intermediates and final products.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Hydrogenation | Pd/C, H2, 90–100 °C, 4–5 MPa, aqueous medium | Piperidine carboxylic acid | High purity, 85–97% yield |

| Methoxycarbonylation | Methyl chloroformate or esterification agents | 4-(Methoxycarbonyl)piperidine | Introduction of methoxycarbonyl |

| Coupling with pyridine ester | Dry DMF/DMSO, Et3N, 80–110 °C | Target ester compound | Nucleophilic substitution |

| Purification | Flash chromatography (20% EtOAc/PE) | Pure final compound | Crystallization improves purity |

This detailed preparation method integrates well-established catalytic hydrogenation techniques with strategic esterification and coupling reactions to efficiently synthesize this compound. The process benefits from optimized reaction conditions and purification protocols to achieve high purity and yield, suitable for pharmaceutical or chemical research applications.

Chemical Reactions Analysis

Ethyl 2-(4-(methoxycarbonyl)piperidin-1-YL)pyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(4-(methoxycarbonyl)piperidin-1-YL)pyridine-3-carboxylate has various scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(methoxycarbonyl)piperidin-1-YL)pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, piperidine derivatives are known to inhibit enzymes like acetylcholinesterase, which is crucial in the breakdown of neurotransmitters . The compound may also interact with various receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 2-(4-(ethoxycarbonyl)piperidin-1-yl)pyridine-3-carboxylate

- Structure : Differs only in the alkoxy group (ethoxy vs. methoxy) on the piperidine ring.

- Physicochemical Properties :

- This substitution may also affect interactions with enzymes like phospholipase D (PLD), a target for related piperidine derivatives .

Ethyl 4-(2-(4-(5-methoxy-1H-indol-3-yl)piperidin-1-yl)ethyl)piperidine-1-carboxylate (Compound 416)

Ethyl 5-(6-(4-fluoropiperidin-1-yl)pyridin-3-yl)thieno[3,2-b]pyridine-2-carboxylate (Precursor to Compound 33)

- Structure: Replaces pyridine with a thienopyridine core and introduces a fluoropiperidine group.

- Synthesis: Derived from methylamine and ethanol under mild conditions .

- The thienopyridine core may confer distinct electronic properties compared to pyridine .

High-Similarity Pyrazolo-Pyridine Derivatives

Enzyme Inhibition Potential

Piperidine derivatives like halopemide (HLP) and VU0155056 (VU01) are known PLD inhibitors, targeting phosphatidic acid (PA) generation .

Antibacterial and Antitumor Activity

Piperidine-acetylated tetrahydropyridine derivatives demonstrate antibacterial and antitumor effects, as seen in Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate . The target compound’s ester groups may act as prodrugs, releasing active carboxylic acids in vivo .

Comparative Data Table

Biological Activity

Ethyl 2-(4-(methoxycarbonyl)piperidin-1-YL)pyridine-3-carboxylate (CAS: 1185291-72-8) is a compound with notable biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C15H20N2O4

- Molar Mass : 292.33 g/mol

- Structural Formula : The compound features a pyridine ring substituted with a piperidine moiety that contains a methoxycarbonyl group.

The biological activity of this compound can be attributed to its interaction with various biological targets. Its structure suggests potential interactions with receptors involved in inflammatory processes and neurotransmission.

Target Receptors

- P2Y14 Receptor : This receptor mediates inflammatory responses and is activated by nucleotides. Compounds similar to this compound have shown antagonistic effects on P2Y receptors, which could indicate a similar pathway for this compound .

- Cytochrome bc1 Complex : Studies on related compounds indicate that they may inhibit mitochondrial electron transport, which is crucial for energy metabolism in parasites like Plasmodium, suggesting potential antimalarial activity .

Antimicrobial and Antiparasitic Properties

Recent studies have highlighted the antimicrobial and antiparasitic potential of compounds structurally related to this compound. For instance:

- Antimalarial Activity : Compounds with similar frameworks have demonstrated significant activity against Plasmodium falciparum, with effective concentrations (EC50) reported in the low micromolar range .

| Compound | EC50 (μM) | Activity |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound A | 0.263 | Antimalarial |

| Related Compound B | 0.019 | Enhanced activity |

Cytotoxicity and Selectivity

The cytotoxicity profile of this compound has been investigated to assess its safety for therapeutic applications. Preliminary findings suggest that while it exhibits potent biological activity against certain pathogens, it may also affect human cell lines, necessitating further investigation into its selectivity and therapeutic index .

Case Studies

Several case studies have documented the synthesis and evaluation of derivatives based on the core structure of this compound:

- Study on Antimalarial Efficacy : A derivative was synthesized and tested against Plasmodium falciparum, showing promising results with an EC50 value significantly lower than that of existing treatments .

- Inflammatory Response Modulation : Research on related compounds indicated their ability to modulate neutrophil motility through P2Y receptor antagonism, suggesting potential applications in treating inflammatory diseases .

Q & A

Basic: What synthetic methodologies are recommended for preparing Ethyl 2-(4-(methoxycarbonyl)piperidin-1-yl)pyridine-3-carboxylate?

Answer:

The synthesis typically involves multi-step organic reactions, including:

- Protection/Deprotection Strategies : Use of tert-butoxycarbonyl (Boc) groups to protect reactive piperidine nitrogens during coupling reactions, as seen in analogous piperidine-carboxylate syntheses .

- Nucleophilic Substitution : Reacting pyridine-3-carboxylate derivatives with functionalized piperidine precursors under anhydrous conditions (e.g., dichloromethane with NaOH as a base) .

- Catalytic Coupling : Pd-mediated cross-coupling for introducing aryl/heteroaryl groups, though specific conditions depend on substituent compatibility.

Characterization : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by HPLC analysis (C18 column, acetonitrile/water mobile phase) to confirm ≥95% purity . Structural validation employs , , and high-resolution mass spectrometry (HRMS) .

Advanced: How does the conformational flexibility of the piperidine ring influence the compound's pharmacological activity?

Answer:

The piperidine ring’s chair-to-boat transitions and substituent orientations directly modulate binding affinity to biological targets. Key findings include:

- X-ray Crystallography : Studies on analogous piperidine derivatives reveal that substituents at the 4-position (e.g., methoxycarbonyl) enforce a chair conformation, optimizing steric compatibility with enzyme active sites (e.g., antitumor targets) .

- Molecular Dynamics Simulations : Flexible piperidine rings may adopt multiple low-energy conformers, but methoxycarbonyl groups restrict motion, enhancing selectivity for receptors like serotonin transporters .

Methodological Recommendation : Combine X-ray crystallography (for static snapshots) with NMR-based relaxation experiments to quantify ring flexibility in solution .

Advanced: What strategies resolve contradictions in reported biological activity data for structurally similar piperidine derivatives?

Answer:

Discrepancies often arise from stereochemical variations or assay conditions. Mitigation approaches include:

- Comparative SAR Studies : Systematically vary substituents (e.g., ester vs. amide at the 4-position) and correlate with activity. For example, antitumor activity in ethyl carboxylates is sensitive to para-substituent electronegativity .

- Meta-Analysis of Crystallographic Data : Cross-reference conformational data (e.g., Cambridge Structural Database entries) to identify bioactive conformers vs. crystallographic artifacts .

- Standardized Assay Protocols : Use reference compounds (e.g., risperidone impurities in ) as internal controls to normalize activity measurements across labs .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?

Answer:

Critical techniques include:

- Chromatography :

- Spectroscopy :

- NMR : (500 MHz) and (125 MHz) in CDCl₃ or DMSO-d₆ to confirm substituent integration and coupling patterns .

- HRMS : Electrospray ionization (ESI) in positive mode to verify molecular ion ([M+H]⁺) and fragment patterns .

Advanced: How to design experiments to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:

A tiered approach is recommended:

In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding modes against targets like kinases or GPCRs, leveraging crystallographic data from piperidine-containing ligands .

In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ values via fluorescence-based assays (e.g., ATPase activity for kinase targets) .

- Cellular Uptake : Radiolabel the compound (e.g., -ethyl group) to quantify permeability in Caco-2 monolayers .

Structural Biology : Co-crystallize the compound with its target (e.g., cytochrome P450 isoforms) to resolve binding-site interactions at ≤2.0 Å resolution .

Basic: What are the stability considerations for storing this compound under laboratory conditions?

Answer:

- Storage : -20°C in amber vials under argon to prevent ester hydrolysis or oxidation. Desiccants (e.g., silica gel) mitigate moisture uptake .

- Stability Monitoring : Periodic HPLC analysis (every 6 months) to detect degradation products (e.g., free carboxylic acid from ester hydrolysis) .

Advanced: How can researchers address low yields in the final coupling step of the synthesis?

Answer:

Common pitfalls and solutions:

- Steric Hindrance : Replace bulky coupling reagents (e.g., HATU) with EDCI/HOAt for milder activation .

- Solvent Optimization : Switch from DMF to dichloromethane or THF to reduce side reactions .

- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings, ensuring rigorous degassing to prevent catalyst poisoning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.